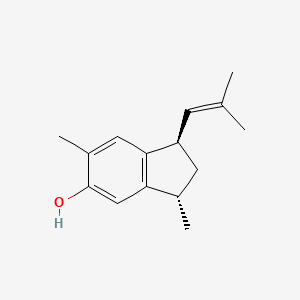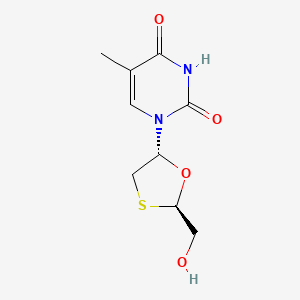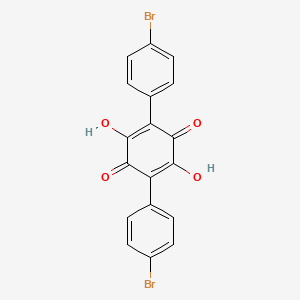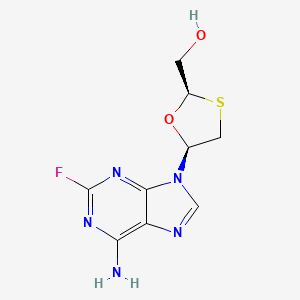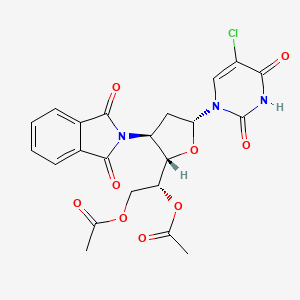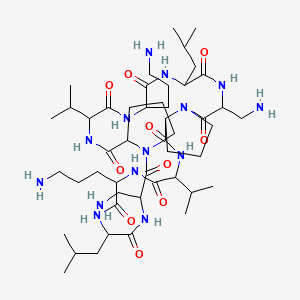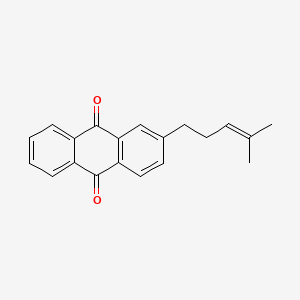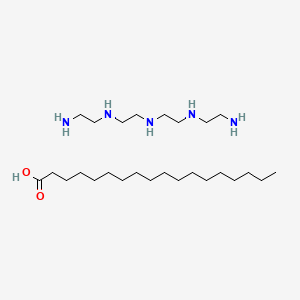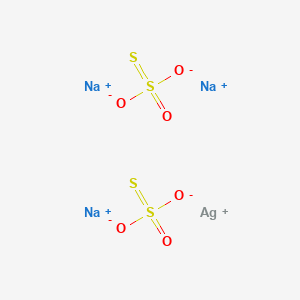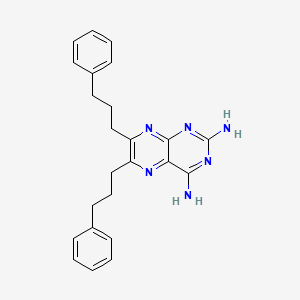
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of two phenylpropyl groups attached to the 6 and 7 positions of the pteridine ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pteridine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
- 6-(Chloromethyl)-2,4-pteridinediamine
- 6-(Ethoxymethyl)-5,6,7,8-tetrahydro-2,4-pteridinediamine
- 6,7-bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione
Uniqueness: 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is unique due to the presence of the phenylpropyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various research and industrial applications.
Propiedades
Número CAS |
49647-28-1 |
|---|---|
Fórmula molecular |
C24H26N6 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
6,7-bis(3-phenylpropyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C24H26N6/c25-22-21-23(30-24(26)29-22)28-20(16-8-14-18-11-5-2-6-12-18)19(27-21)15-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H4,25,26,28,29,30) |
Clave InChI |
WPJRCGIHUCFXMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
